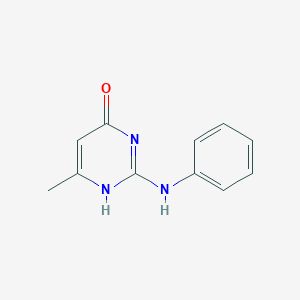
2-anilino-6-methyl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-anilino-6-methyl-1H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its potential bioactivity and is of interest in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-anilino-6-methyl-1H-pyrimidin-4-one can be synthesized through several methods. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions. This method is advantageous as it significantly reduces reaction time and minimizes by-product formation . Another method involves the cyclization of guanidines with β-diketones, ethyl acetoacetate, or ethyl cyanoacetate under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-anilino-6-methyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: Aromatic nucleophilic substitution reactions with halogenated pyrimidines or substituted heterocycles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include aniline derivatives and halogenated pyrimidines.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions vary depending on the desired product and reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with different aniline derivatives can yield a variety of 2-anilinopyrimidine derivatives with potential bioactivity .
Scientific Research Applications
2-anilino-6-methyl-1H-pyrimidin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor with antiproliferative activity against cancer cell lines.
Pharmacology: It is studied for its potential bioactivity as a fungicide, pesticide, and antimicrobial agent.
Materials Science: The compound is used in the generation of supramolecular networks for molecular recognition.
Mechanism of Action
The mechanism of action of 2-anilino-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, it may inhibit the activity of certain kinases involved in cell proliferation, leading to antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-anilino-6-methyl-1H-pyrimidin-4-one can be compared with other similar compounds in the pyrimidine family, such as:
2-anilino-4,6-dimethylpyrimidine: Similar structure but with different substitution patterns, leading to variations in bioactivity and chemical properties.
2-anilino-6-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-1H-pyrimidin-4-one: A more complex derivative with additional functional groups, potentially offering different bioactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and potential bioactivity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-anilino-6-methyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-7-10(15)14-11(12-8)13-9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQASUEBEKLHMME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2Z)-2-[3-(4-bromophenyl)-5-(3,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide](/img/structure/B7731475.png)
![2-[5-(2-Bromo-4-methylphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B7731491.png)
![6-Ethyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B7731492.png)
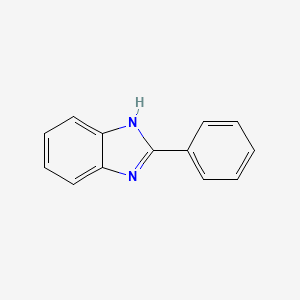
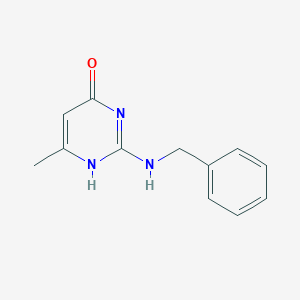
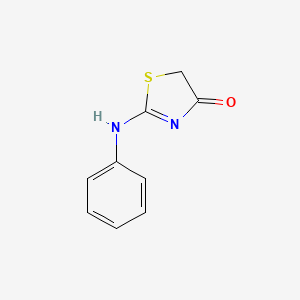
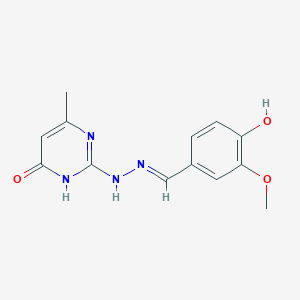
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7731543.png)
![2-{[5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B7731553.png)
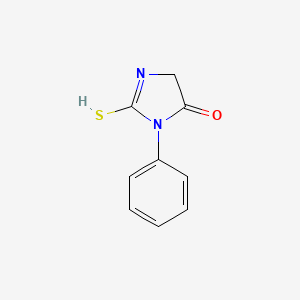
![2-[5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-6-ethylquinoline-4-carboxylic acid](/img/structure/B7731576.png)
![2-[5-(3-Bromophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B7731578.png)
![2-[5-(3,5-Dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B7731586.png)
![6-Chloro-2-[5-(3,5-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B7731592.png)
